Linetastine

5-Lipoxygenase Inhibition Leukotriene B4 Leukotriene C4

Validating dual-pathway pharmacology requires equipotent 5-LOX and H1 blockade-not single-mechanism substitutes. Linetastine (TMK-688) provides sub-micromolar inhibition of leukotriene biosynthesis (LTB4/LTC4) alongside direct histamine antagonism, with no tachyphylaxis over 7-day dosing. - Oral active prodrug; active metabolite TMK777 (IC50 LTB4: 86 nM) - Distinct from Azelastine (IC50 >10 µM for 5-LOX) or Zileuton - Published 1-10 mg/kg efficacy in guinea-pig models; >24h duration

Molecular Formula C35H40N2O6
Molecular Weight 584.7 g/mol
CAS No. 159776-68-8
Cat. No. B1675485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinetastine
CAS159776-68-8
Synonyms1-((5'-(3''-methoxy-4''-ethoxycarbonyloxyphenyl)-2',4'-pentadienoyl)aminoethyl)-4-diphenylmethoxypiperidine
TMK 688
TMK-688
Molecular FormulaC35H40N2O6
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC
InChIInChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+
InChIKeyLUOUCHOLMUUZBO-SVSXJNCISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linetastine: 5-LOX Inhibitor and Antihistamine Overview


Linetastine (TMK-688, Linazolast, CAS 159776-68-8) is an orally active small molecule that functions as a dual-action pharmacological tool, exhibiting both potent 5-lipoxygenase (5-LOX) inhibition and histamine H1 receptor antagonism [1][2]. Its primary mechanism is the suppression of leukotriene (LT) B4 and C4 biosynthesis, combined with the direct functional blockade of histamine-mediated contractile responses in airway smooth muscle [1]. Developed initially by Terumo and Yamanouchi, Linetastine advanced to Phase 3 clinical evaluation for asthma and Phase 2 for allergic rhinitis, atherosclerosis, and peptic ulcer, before being discontinued, leaving a legacy as a well-characterized research compound for studying dual-pathway intervention in allergic inflammation [2][3].

1 Dual-pathway intervention tool: reported 5-LOX inhibition and H1 antagonism
2 Orally active for in vivo allergic inflammation model studies
3 Well-characterized research compound for dual-pathway pharmacology

Why Generic Substitution of Linetastine Fails


Procurement for research targeting the intersection of leukotriene-driven inflammation and histamine-mediated bronchospasm cannot rely on generic 5-LOX inhibitors (e.g., Zileuton) or pure antihistamines (e.g., classic H1 antagonists) as interchangeable tools. Linetastine is distinguished by its simultaneous, equipotent inhibition of both pathways at a single, therapeutically relevant dose [1]. A direct comparative analysis in the core 1996 study revealed that Azelastine, a commercial antihistamine with ancillary 5-LOX activity, required an IC50 > 10 µM for leukotriene inhibition—a value at least two orders of magnitude weaker than Linetastine's sub-micromolar potency [1]. Furthermore, unlike Zileuton, which is associated with hepatic CYP1A2 metabolism and potential drug-drug interactions, or Montelukast, which only blocks CysLT1 receptors downstream of 5-LOX, Linetastine provides an upstream blockade of multiple leukotriene species (LTB4 and LTC4) while directly suppressing the histamine response [1]. Substituting a single-pathway compound fundamentally alters the experimental model's pharmacology and may fail to recapitulate the observed in vivo effects of Linetastine, particularly its long duration of action exceeding 24 hours [1].

Generic 5-LOX inhibitors
Compounds like Zileuton lack H1 antagonism; may not replicate the dual-pathway response observed with Linetastine.
Pure H1 antihistamines
Classical antihistamines do not suppress leukotriene biosynthesis, altering the inflammatory mediator profile.
Azelastine
Azelastine has reported ancillary 5-LOX inhibition that is markedly weaker; may not achieve equipotent dual-pathway blockade.

Quantitative Differentiation Evidence


5-LOX Inhibition Potency vs. Azelastine

In a direct comparative assay measuring the inhibition of leukotriene release from calcium ionophore-stimulated human leukocytes, Linetastine demonstrated substantially greater potency than Azelastine [1][2]. The quantitative difference establishes Linetastine as a more effective tool for blocking 5-LOX activity in vitro [1].

5-LOX Inhibition vs. Azelastine
Head-to-head
IC50: 120 nM (Linetastine) vs >10,000 nM (Azelastine); >83-fold difference
Reported in vitro dual-pathway potency context
Human leukocyte assay context
5-Lipoxygenase Inhibition Leukotriene B4 Leukotriene C4 Antihistamine

In Vivo Bronchoprotection Duration

In a guinea-pig model of histamine-induced bronchoconstriction, Linetastine demonstrated oral efficacy and a prolonged duration of action [1]. While Azelastine also showed activity at an equivalent dose, the key differential for Linetastine is the congruence of its antihistamine and anti-leukotriene effects at the same dose range [1].

In Vivo Bronchoprotection Duration
Head-to-head
Effect >24 h; dual inhibition at 1–10 mg/kg p.o.; Azelastine lacked 5-LOX effect at 10 mg/kg
Reported in vivo dual-pathway duration context
Sensitized guinea-pig model
Asthma Model Bronchoconstriction In Vivo Pharmacology Duration of Action

Absence of Tachyphylaxis on Repeat Dosing

To differentiate Linetastine from agents that lose efficacy over time, a repeat-dose study assessed whether the compound induces tachyphylaxis [1]. The results indicate that the pharmacodynamic effect is maintained without cumulative exaggeration [1].

Repeat-Dose Tachyphylaxis
Reported
No loss of efficacy after 7-day once-daily dosing (1 mg/kg p.o.)
Reported repeat-dose stability context
7-day repeat-dosing model
Repeat-Dose Pharmacology Tachyphylaxis In Vivo Efficacy

Procurement Scenarios for Dual-Pathway Inflammation Research


Dual-Mechanism Validation in Allergic Asthma

When seeking to demonstrate that simultaneous 5-LOX inhibition and H1 antagonism provides superior bronchoprotection compared to single-mechanism agents (e.g., Zileuton or Cetirizine), Linetastine serves as the essential positive control. Its ability to inhibit both leukotriene production and histamine response at the same 1-10 mg/kg oral dose in guinea-pigs [1] makes it the definitive tool for this comparative pharmacology study.

Multi-Day Chronic Inflammation Studies

For studies investigating the long-term effects of leukotriene suppression in atherosclerosis or peptic ulcer models [2], Linetastine is preferred over compounds with unknown or variable repeat-dose kinetics. The published evidence confirming no tachyphylaxis after 7 days of continuous oral dosing [1] reduces experimental variability and supports the validity of chronic dosing regimens in rodent models.

Active Metabolite TMK777 Profiling

Linetastine is a prodrug that generates the active metabolite TMK777 (CAS 101619-11-8) [1]. Researchers focused on hepatic metabolism or metabolite pharmacology can procure Linetastine as a precursor to isolate or study the more potent 5-LOX inhibitory activity of TMK777 (IC50 values for LTB4: 86 nM; LTC4: 71 nM) [1] in comparative metabolism or efficacy studies.

Application
Selection Property
Validation Focus
Dual-mechanism allergic airway model studies
Equipotent 5-LOX/H1 dual-pathway inhibition
Comparative pharmacology with single-pathway agents
Multi-day chronic inflammation protocols
Repeat-dose stability without tachyphylaxis
Consistency of inhibition over time in rodent models
Prodrug metabolism and active metabolite profiling
Conversion to TMK777 active metabolite
Metabolite potency and exposure assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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